9-Butylphenanthrene

Descripción general

Descripción

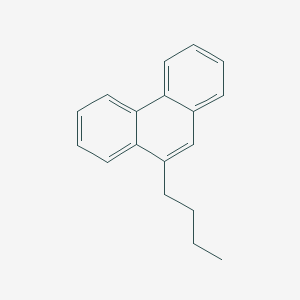

9-Butylphenanthrene is an organic compound with the molecular formula C₁₈H₁₈ It belongs to the class of polycyclic aromatic hydrocarbons, which are composed of multiple aromatic rings This compound is characterized by a phenanthrene core with a butyl group attached at the ninth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Butylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation techniques but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically at the aromatic rings. Common oxidizing agents include chromic acid and potassium permanganate, leading to the formation of phenanthrenequinone derivatives.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a catalyst such as Raney nickel, resulting in the formation of 9-butyl-9,10-dihydrophenanthrene.

Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings. For example, bromination using bromine can yield 9-bromo-9-butylphenanthrene.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, acidic or basic conditions.

Reduction: Hydrogen gas, Raney nickel, elevated temperature and pressure.

Substitution: Bromine, iron(III) bromide as a catalyst, room temperature.

Major Products:

Oxidation: Phenanthrenequinone derivatives.

Reduction: 9-Butyl-9,10-dihydrophenanthrene.

Substitution: 9-Bromo-9-butylphenanthrene.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Precursor for Synthesis:

9-Butylphenanthrene serves as a precursor for synthesizing more complex polycyclic aromatic compounds. Its structure allows researchers to explore new chemical reactions and mechanisms, particularly in the development of novel materials and compounds.

2. Reaction Mechanisms:

The compound can undergo various chemical reactions, including:

- Oxidation: Typically leading to phenanthrenequinone derivatives using oxidizing agents like chromic acid or potassium permanganate.

- Reduction: Achieved using hydrogen gas and catalysts such as Raney nickel, resulting in products like 9-butyl-9,10-dihydrophenanthrene.

- Electrophilic Substitution: Reactions such as bromination can yield derivatives like 9-bromo-9-butylphenanthrene.

Biological and Medical Applications

1. Biological Activity Studies:

Research into the biological activity of phenanthrene derivatives, including this compound, has indicated potential interactions with biological systems. These studies aim to understand how such compounds affect cellular processes and molecular interactions.

2. Therapeutic Investigations:

While not widely used in clinical settings, derivatives of phenanthrene have been investigated for their potential therapeutic properties. Studies have suggested that they may exhibit anti-cancer and anti-inflammatory activities, warranting further research into their medicinal applications.

Industrial Applications

1. Production of Dyes and Plastics:

In the industrial sector, this compound is utilized in producing dyes and plastics. The stability of its aromatic structure makes it suitable for applications requiring durable materials.

2. Environmental Research:

The environmental fate of PAHs like this compound is crucial for understanding their behavior in ecosystems. Studies on the weathering processes of crude oils have included assessments of how compounds like this compound interact with environmental factors .

Case Studies

1. Spectroscopy Studies:

Research has utilized fluorescence spectroscopy to study the properties of this compound alongside other alkyl phenanthrenes. These studies provide insights into how structural variations affect optical properties .

2. Environmental Impact Assessments:

Studies assessing the environmental impact of PAHs have included measurements of toxicity and bioaccumulation potential related to compounds like this compound. Such assessments are vital for regulatory frameworks concerning environmental safety .

Mecanismo De Acción

The mechanism of action of 9-Butylphenanthrene involves its interaction with molecular targets through its aromatic rings. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards certain molecular targets, potentially affecting various biochemical pathways.

Comparación Con Compuestos Similares

Phenanthrene: The parent compound of 9-Butylphenanthrene, lacking the butyl group.

9-Methylphenanthrene: A derivative with a methyl group at the ninth position.

9-Ethylphenanthrene: A derivative with an ethyl group at the ninth position.

Uniqueness: this compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. The longer alkyl chain compared to methyl or ethyl groups can affect the compound’s solubility, melting point, and interaction with other molecules.

Actividad Biológica

9-Butylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This compound has garnered attention due to its potential as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in various neurological processes and disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of 9-substituted phenanthrenes. The general structure can be represented as follows:

This compound's hydrophobic nature influences its interaction with biological membranes and receptors.

NMDA Receptor Modulation

Recent studies have indicated that this compound exhibits allosteric modulatory activity at the NMDA receptor. The NMDA receptor is implicated in several neurological disorders, including schizophrenia, epilepsy, and Alzheimer's disease. Allosteric modulators like this compound can enhance or inhibit receptor activity without directly competing with neurotransmitters, potentially leading to fewer side effects compared to traditional antagonists.

Key Findings:

- Potentiation of NMDA Responses: Preliminary data suggest that alkyl substituents at the 9-position enhance NMDA receptor potentiation. For instance, compounds with longer alkyl chains exhibited increased potentiation effects .

- Structure-Activity Relationship (SAR): A structure-activity relationship analysis revealed that modifications to the alkyl chain can significantly impact the compound's biological activity. For example, introducing polar groups can shift the activity from potentiation to antagonism .

Antioxidant Properties

In addition to its role as an NMDA receptor modulator, this compound may possess antioxidant properties . Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Study on Phenanthrene Derivatives

A study synthesized several phenanthrene derivatives, including this compound, and evaluated their pharmacological profiles using electrophysiological assays on Xenopus oocytes expressing NMDA receptor subunits. The results indicated varying degrees of antagonism and potentiation across different derivatives. Notably, this compound demonstrated significant potentiation of glutamate-induced responses at a concentration of 100 μM .

| Compound | NMDA Potentiation (%) | NMDA Antagonism (%) |

|---|---|---|

| This compound | 35 | 5 |

| 9-Iodophenanthrene | 50 | 10 |

| 3-Carboxyphenanthrene | 20 | 15 |

Propiedades

IUPAC Name |

9-butylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-2-3-8-14-13-15-9-4-5-10-17(15)18-12-7-6-11-16(14)18/h4-7,9-13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQLNZRCZBCVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345600 | |

| Record name | 9-Butylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10394-57-7 | |

| Record name | 9-Butylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.